molecular formula C22H19N5O4S2 B2595818 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1243004-62-7

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2595818
CAS RN: 1243004-62-7
M. Wt: 481.55
InChI Key: ZOZOMEBQLFURHM-UHFFFAOYSA-N
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Description

The compound contains several functional groups and heterocyclic rings, including a furan ring, a thieno ring, a triazolo ring, and a pyrimidine ring. These rings are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .


Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings, which can participate in pi-pi stacking interactions and hydrogen bonding. These interactions can influence the compound’s solubility, stability, and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-rich heterocyclic rings and the presence of functional groups like the amide and thioether groups. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocyclic rings and polar functional groups would likely make the compound relatively polar and could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Evaluation of Antitumor Activity

Compounds derived from similar chemical structures have been synthesized and evaluated for their antitumor activities. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). This highlights the potential for compounds with similar structures to be explored for their anticancer properties.

Antimicrobial Applications

Research into thiazolopyrimidines and related structures has also indicated their potential for antimicrobial applications. Compounds synthesized from similar chemical structures have demonstrated promising antimicrobial activity, providing a basis for further exploration of these compounds as antimicrobial agents (Said et al., 2004).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel thiazolopyrimidines and related compounds have been a focus of research, with some showing significant antinociceptive and anti-inflammatory properties. This suggests that compounds with similar chemical structures could be explored for their potential in treating pain and inflammation (Selvam et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown a wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds with similar structures have shown promise in various areas of medicinal chemistry. Future research could involve further optimization of the compound’s structure to enhance its biological activity and selectivity .

properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S2/c1-13-5-6-17(30-2)15(10-13)23-18(28)12-33-22-25-24-21-26(11-14-4-3-8-31-14)20(29)19-16(27(21)22)7-9-32-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZOMEBQLFURHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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